molecular formula C16H18N2O3 B11381306 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide

Cat. No.: B11381306
M. Wt: 286.33 g/mol
InChI Key: WNIOCPRRKBSWFZ-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzoxazole ring fused with a tetrahydro ring and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Tetrahydro Ring: The tetrahydro ring is introduced by hydrogenation of the benzoxazole ring using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.

    Attachment of the Phenoxyacetamide Group: The final step involves the reaction of the intermediate compound with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted amides and ethers.

Scientific Research Applications

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-methylphenoxy)acetamide
  • N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide
  • N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Uniqueness

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C16H18N2O3/c1-11-7-8-14-13(9-11)16(21-18-14)17-15(19)10-20-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,19)

InChI Key

WNIOCPRRKBSWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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